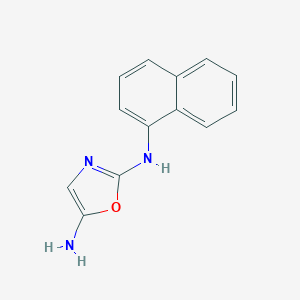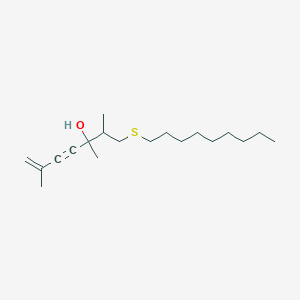
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol (TMT) is a synthetic compound that has gained attention in scientific research for its unique properties. TMT is a member of the family of pheromones, which are chemical signals used for communication between animals of the same species. TMT has been found to have a variety of effects on the behavior and physiology of animals, making it a promising area of research for a range of fields.
Mecanismo De Acción
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is thought to act through the vomeronasal organ, which detects pheromones. Once 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is detected, it activates a cascade of signaling pathways that ultimately lead to changes in behavior and physiology. 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to activate specific receptors in the vomeronasal organ, including the TRPC2 receptor, which is involved in the detection of pheromones.
Efectos Bioquímicos Y Fisiológicos
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to have a range of effects on the behavior and physiology of animals. In rats, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been shown to increase aggression and anxiety, as well as alter the release of various hormones. In mice, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to elicit avoidance behavior and alter the expression of genes involved in stress and anxiety. In humans, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to elicit a range of responses, including disgust and fear.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol is a useful tool for studying the role of pheromones in behavior and physiology. It can be used to investigate the mechanisms underlying pheromone detection and the effects of pheromones on behavior and physiology. However, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has some limitations as well. It is a synthetic compound that may not accurately mimic the effects of natural pheromones. Additionally, the effects of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol may vary depending on the species being studied, making it important to use caution when extrapolating results to other animals.
Direcciones Futuras
There are many potential future directions for research on 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol. One area of interest is the role of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol in social behavior, including mate choice and territoriality. Another area of interest is the potential therapeutic applications of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol, such as in the treatment of anxiety disorders or as a tool for studying the effects of stress on behavior and physiology. Finally, further research is needed to better understand the mechanisms underlying the effects of 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol, including the specific receptors and signaling pathways involved.
Métodos De Síntesis
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2,5-dimethyl-4-hexen-3-ol with 1-bromo-3-methyl-4-nonene in the presence of a palladium catalyst. This is followed by a thiol-ene reaction with 1-thioglycerol to produce 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol.
Aplicaciones Científicas De Investigación
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been studied in a range of scientific fields, including neuroscience, endocrinology, and behavior. In neuroscience, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to activate the vomeronasal organ, a sensory organ in animals that detects pheromones. 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has also been shown to affect the release of various hormones, including testosterone and cortisol, which are involved in stress and aggression. In behavior, 2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol has been found to elicit a range of responses, including aggression, avoidance, and attraction.
Propiedades
Número CAS |
102244-22-4 |
|---|---|
Nombre del producto |
2,5,6-Trimethyl-7-nonylthiohept-1-en-3-yn-5-ol |
Fórmula molecular |
C19H34OS |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
2,3,6-trimethyl-1-nonylsulfanylhept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C19H34OS/c1-6-7-8-9-10-11-12-15-21-16-18(4)19(5,20)14-13-17(2)3/h18,20H,2,6-12,15-16H2,1,3-5H3 |
Clave InChI |
VYZBRGJPPSIOLK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
SMILES canónico |
CCCCCCCCCSCC(C)C(C)(C#CC(=C)C)O |
Sinónimos |
2,3,6-trimethyl-1-nonylsulfanyl-hept-6-en-4-yn-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



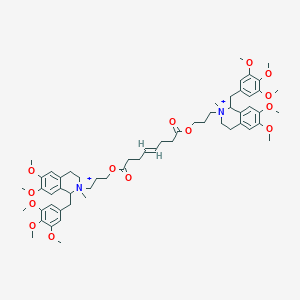
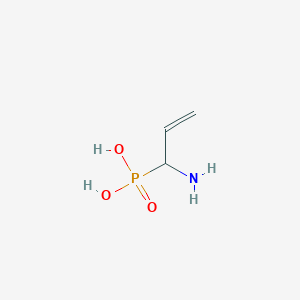
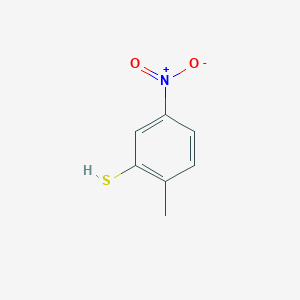
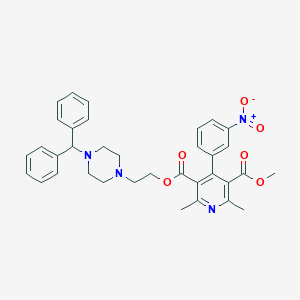
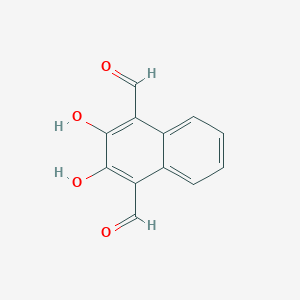
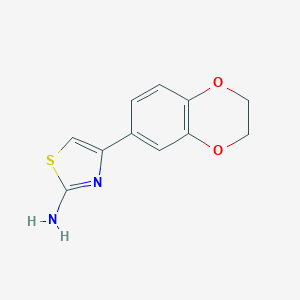
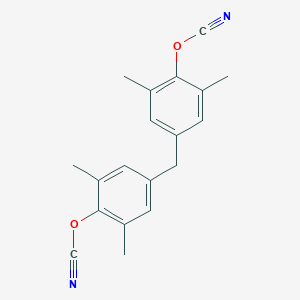
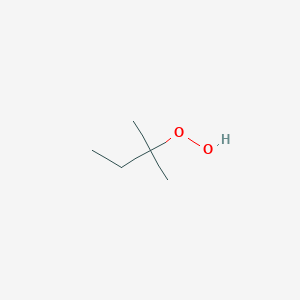
![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)
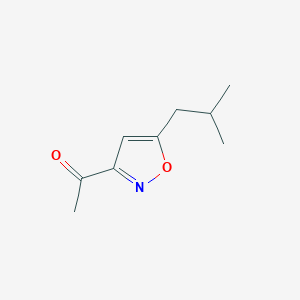
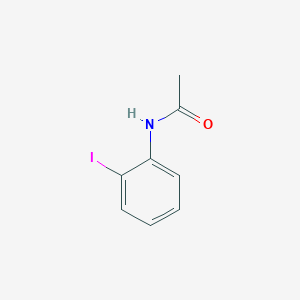
![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)
